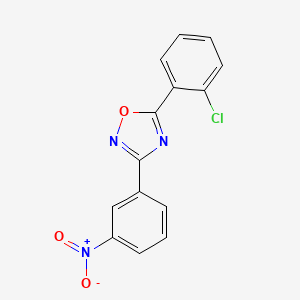

5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Übersicht

Beschreibung

The compound of interest, 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, is a derivative of 1,2,4-oxadiazole, which is a class of heterocyclic compounds characterized by a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The specific compound mentioned is not directly studied in the provided papers, but related compounds and their properties are discussed, which can provide insights into the behavior of similar structures.

Synthesis Analysis

The synthesis of related oxadiazole compounds involves reactions of chloro-nitroalkyl derivatives with various nucleophiles. For instance, 3-phenyl-and 3-methyl-5-(2-chloro-1-nitroalkyl)-1,2,4-oxadiazoles were reacted with piperidine, pyrrolidine, and morpholine to yield 5-(2-amino-1-nitroalkyl) derivatives . This suggests that the synthesis of the compound might involve similar nitroalkyl intermediates and nucleophilic substitutions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined, revealing an orthorhombic space group and specific unit cell parameters . Although the core structure differs, the presence of chlorophenyl groups in both compounds suggests that similar techniques could be used to analyze the molecular structure of 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole.

Chemical Reactions Analysis

The chemical reactivity of phenylated oxadiazoles has been studied, particularly focusing on nitration reactions. It was found that nitration of 2,5-diphenyl-1,3,4-oxadiazole under various conditions yields a mixture of bisnitrophenyl derivatives . This indicates that the nitro group in the compound of interest may also influence its reactivity, potentially leading to a variety of substitution reactions depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can be inferred from studies on similar compounds. For instance, the electronic properties, including frontier molecular orbitals and molecular electrostatic potential maps, were calculated for 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole using density functional theory (DFT) . These properties are crucial for understanding the behavior of the compound under different physical conditions and for predicting its potential applications, such as in nonlinear optical (NLO) materials.

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Molecular Interactions

5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole presents a notable structural configuration, where the dichlorophenyl and nitrophenyl rings form dihedral angles with the oxadiazole ring, influencing molecular interactions. This characteristic arrangement facilitates the formation of hydrogen bonds in the crystal structure, hinting at its potential for forming stable molecular complexes (Fun et al., 2010).

Biological Activity and Pharmaceutical Interest

Oxadiazole derivatives, including structures similar to 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, have been associated with a wide range of biological activities. The presence of the -N = C-O- grouping in these compounds contributes significantly to their diverse pharmacological properties. For instance, certain derivatives have demonstrated promising central nervous system (CNS) depressant activities, with minimal neurotoxicity observed in animal studies. This indicates the potential of these compounds in the development of therapeutic agents for various neurological conditions (Singh et al., 2012).

Antimicrobial Applications

The antimicrobial properties of 1,3,4-oxadiazole-based chalcone derivatives have been investigated, with some compounds showing significant activity against multidrug-resistant bacteria and fungi. This underscores the potential of oxadiazole derivatives, like 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, in addressing the pressing need for new antimicrobial agents (Joshi & Parikh, 2013).

Corrosion Inhibition and Material Protection

Oxadiazole derivatives have also been explored for their corrosion inhibition properties. For instance, specific derivatives have shown high efficiency in inhibiting mild steel dissolution in acidic environments. These findings suggest the potential application of 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole derivatives in material protection and as corrosion inhibitors, especially in industrial settings (Kalia et al., 2020).

Eigenschaften

IUPAC Name |

5-(2-chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClN3O3/c15-12-7-2-1-6-11(12)14-16-13(17-21-14)9-4-3-5-10(8-9)18(19)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRVJIZEWPYLDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358044 | |

| Record name | 5-(2-chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

CAS RN |

425412-27-7 | |

| Record name | 5-(2-chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

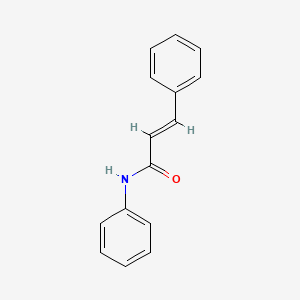

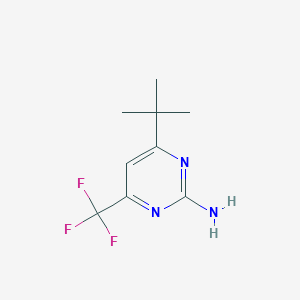

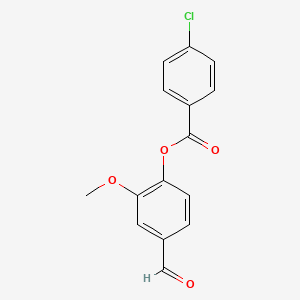

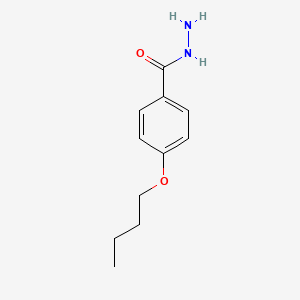

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B1331713.png)

![2-Ethoxy-4-[(e)-2-nitroethenyl]phenol](/img/structure/B1331714.png)

![3-[(3,4-Dichlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1331725.png)

![2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1331732.png)